Cas no 1173-26-8 (Corticosterone 21-Acetate)
Corticosterone 21-Acetate structure
Product Name:Corticosterone 21-Acetate
Numéro CAS:1173-26-8
Le MF:C23H32O5
Mégawatts:388.497187614441
MDL:MFCD00010482
CID:185964
PubChem ID:87566477
Update Time:2025-06-09
Corticosterone 21-Acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Pregn-4-ene-3,20-dione,21-(acetyloxy)-11-hydroxy-, (11b)-
- 11Beta,21-Dihydroxy-4-Pregnene-3,20-Dione 21-Acetate
- Corticosterone 21-Acetate
- CORTICOSTERONE-21-ACETATE
- [2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 11β,21-Dihydroxy-4-pregnene-3,20-dione 21-Acetate
- Cort A
- Corticosterone acetate
- SKF 5654
- CORTICOSTERONE, 21-ACETATE
- KN17U0V6BL
- EINECS 214-635-8
- NSC 81764
- NSC81764
- Corticosterone 21-acetate, VETRANAL(TM), analytical standard
- Pregn-4-ene-3, 11.beta.,21-dihydroxy-, 21-acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11beta)-
- NS00044755
- CHEBI:34141
- 11.beta.,21-Dihydroxypregn-4-ene-3,20-dione acetate
- Pregn-4-ene-3,20-dione, 11beta,21-dihydroxy-, 21-acetate
- Pregn-4-ene-3, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-
- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate
- AKOS025294137
- 11-beta,21-Dihydroxypregn-4-ene-3,20-dione acetate
- 11beta,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthr
- Pregn-4-ene-3,20-dione, 11.beta.,21-dihydroxy-, 21-acetate
- WKQCPUMQBMFPLC-ZWFCQKKLSA-N
- Q27115843
- 21-O-Acetyl-corticosterone
- UNII-KN17U0V6BL
- AS-70575
- A803750
- Pregn-4-ene-3,20-dione, 11-beta,21-dihydroxy-, 21-acetate
- 11.beta.,20-dione acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11b)-
- SCHEMBL635203
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-
- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11.beta.)-
- NSC-81764
- WLN: L E5 B666 OV MUTJ A1 CQ E1 FV1OV1
- 4-Pregnen-11.beta.,21-diol-3,20-dione-21-acetate
- BRN 3225312
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-
- DTXSID301020284
- 1173-26-8
- T70121
- 11beta,21-Dihydroxypregn-4-ene-3,20-dione acetate
- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11beta)-
- 4-08-00-02907 (Beilstein Handbook Reference)
- 4-Pregnen-11beta,21-diol-3,20-dione-21-acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-(9CI)
-
- MDL: MFCD00010482
- Piscine à noyau: 1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1
- La clé Inchi: WKQCPUMQBMFPLC-ZWFCQKKLSA-N
- Sourire: O[C@H]1C[C@]2(C)[C@@H](C(COC(C)=O)=O)CC[C@H]2[C@@H]2CCC3=CC(CC[C@]3(C)[C@H]21)=O
- BRN: 3225312
Propriétés calculées
- Qualité précise: 388.22500
- Masse isotopique unique: 388.22497412g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 4
- Complexité: 739
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 15
- Le xlogp3: 2.5
- Surface topologique des pôles: 80.7
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.0775 (rough estimate)
- Point de fusion: 147.0 to 152.0 deg-C
- Point d'ébullition: 434.19°C (rough estimate)
- Indice de réfraction: 1.6120 (estimate)
- Le PSA: 80.67000
- Le LogP: 3.23750
- Solubilité: Pas encore déterminé
- Merck: 2538
Corticosterone 21-Acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870352-50mg |
Corticosterone 21-Acetate |
1173-26-8 | 98% | 50mg |
138.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D753214-500mg |
Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |
1173-26-8 | 98.0% | 500mg |
$195 | 2023-09-04 | |
| TRC | C695710-25mg |
Corticosterone 21-Acetate |
1173-26-8 | 25mg |
$ 58.00 | 2023-04-17 | ||
| TRC | C695710-50mg |
Corticosterone 21-Acetate |
1173-26-8 | 50mg |
$ 64.00 | 2023-04-17 | ||
| TRC | C695710-100mg |
Corticosterone 21-Acetate |
1173-26-8 | 100mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C695710-250mg |
Corticosterone 21-Acetate |
1173-26-8 | 250mg |
$ 115.00 | 2023-04-17 | ||
| TRC | C695710-500mg |
Corticosterone 21-Acetate |
1173-26-8 | 500mg |
$ 178.00 | 2023-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-250mg |
2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |
1173-26-8 | 98% | 250mg |
¥2041.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-1g |
2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |
1173-26-8 | 98% | 1g |
¥4986.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597252-5g |
2-((8S,9s,10r,11s,13s,14s,17s)-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |
1173-26-8 | 98% | 5g |
¥13826.00 | 2024-08-09 |
Corticosterone 21-Acetate Littérature connexe
-
1. Synthesis of 1α-hydroxycorticosteroneDavid E. Kime J. Chem. Soc. Perkin Trans. 1 1975 2371
-
2. Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetatesDerek H. R. Barton,Michael J. Day,Robert H. Hesse,Maurice M. Pechet J. Chem. Soc. Perkin Trans. 1 1975 2252
-
3. Improved syntheses of aldosteroneDerek H. R. Barton,Nilaj K. Basu,Michael J. Day,Robert H. Hesse,Maurice M. Pechet,Alvin N. Starratt J. Chem. Soc. Perkin Trans. 1 1975 2243
-
4. 18-Substituted steroids. Part 5. Further studies on the synthesis of 11β,18,21-trihydroxypregn-4-ene-3,20-dione (‘18-hydroxycorticoster-one’)David N. Kirk,Christopher J. Slade J. Chem. Soc. Perkin Trans. 1 1980 2591
-
5. Index of subjects, 1975
Related Categories
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Stéroïdes et dérivés de stéroïdes Glucocorticoïdes/minéralocorticoïdes, progestatifs et dérivés
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Stéroïdes et dérivés de stéroïdes stéroïdes pregnanes Glucocorticoïdes/minéralocorticoïdes, progestatifs et dérivés
1173-26-8 (Corticosterone 21-Acetate) Produits connexes
- 71-58-9(Medroxyprogesterone acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 50-03-3(Hydrocortisone acetate)
- 56-47-3(Deoxy Corticosterone Acetate)
- 302-23-8(Progesterone Acetate)
- 434-05-9(Metenolone acetate)
- 1045-69-8(Testosterone acetate)
- 1449-61-2(Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-)
- 50-04-4(Cortisone acetate)
- 2224-33-1(Vinyltris(methylethylketoximine)silane)
Fournisseurs recommandés
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif